Specific Scientific Field: Pharmacology
Summary of the Application: 9-Eicosene, (E)- is found in the leaves of the plant Alangium salviifolium, which is known for its medicinal properties . The compound is one of the key phytochemicals present in the chloroform extract of the plant’s leaves .
Methods of Application or Experimental Procedures: The leaves of Alangium salviifolium were subjected to serial solvent extraction using increasing polarity of solvents, i.e., chloroform, acetone, methanol, ethanol, and distilled water . The crude extracts were then tested for qualitative analysis of phytochemicals, while GCMS analysis was performed to identify the probable phytocompounds .
Results or Outcomes: The study found that all crude extracts had considerable and comparable in vitro antioxidant and antibacterial properties . This suggests that Alangium salviifolium leaves are a rich source of phytoconstituents that are crucial in stopping the advancement of numerous disorders .
Specific Scientific Field: Microbiology
Summary of the Application: 9-Eicosene, (E)- is one of the secondary metabolites produced by the bacterium Photorhabdus sp. strain ETL, which is symbiotically associated with an insect pathogenic nematode, Heterorhabditis zealandica . The compound has shown antimicrobial activities .
Methods of Application or Experimental Procedures: The study involved the non-targeted profiling of the secondary metabolites produced by Photorhabdus sp. strain ETL using gas chromatography coupled to high-resolution time-of-flight mass spectrometry .
Results or Outcomes: The study detected fatty acids including 3-eicosene, (E)-; 5-eicosene, (E)-; eicosene; 9-octadecenamide; undecanoic acid, which have shown antimicrobial activities . This provided more insight on the composition and bioactivities of secondary metabolites produced by the Photorhabdus sp .
9-Eicosene, (E)- is an organic compound with the molecular formula . It is classified as a long-chain hydrocarbon and belongs to the alkene family, characterized by a double bond located at the ninth carbon atom in the trans configuration (E-configuration). This compound is found in various natural sources, including essential oils and plant extracts, and is notable for its role in biological systems and industrial applications .
The mechanism of action of 9-Eicosene, (E)-, in biological systems remains unclear. Studies suggesting potential hypotensive effects might be related to its influence on membrane fluidity or interactions with enzymes involved in blood pressure regulation []. Antimicrobial activity could be due to its interaction with bacterial membranes or other cellular processes, but further research is needed [].
In biological contexts, 9-Eicosene, (E)- has been investigated for its role in pheromone signaling among insects. It is a component of cuticular hydrocarbons in certain species, contributing to communication and mating behaviors. Additionally, preliminary studies suggest potential anticancer properties, as it has been shown to induce apoptosis in specific cancer cell lines . Furthermore, it exhibits antimicrobial activity against various bacteria, making it relevant in food preservation and safety .
The synthesis of 9-Eicosene, (E)- can be achieved through several methods:
9-Eicosene, (E)- finds utility across various fields:
Studies have shown that 9-Eicosene interacts with various biological systems. Its role in insect pheromone signaling highlights its importance in ecological interactions. Additionally, research into its antimicrobial properties indicates that it can inhibit the growth of certain bacteria, suggesting potential applications in food preservation and health-related fields .
Several compounds share structural similarities with 9-Eicosene, (E)-. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 9-Octadecene | Shorter carbon chain; less complex biological activity | |
| 1-Eicosene | Isomer with double bond at the first carbon atom | |
| 9-Nonadecene | Homologous compound with one less carbon atom |
9-Eicosene, (E)- is distinguished by its specific double bond position at the ninth carbon and its E-configuration. These characteristics confer unique chemical reactivity and biological activity compared to other alkenes. Its presence in natural sources and its significant role in pheromone signaling further enhance its uniqueness among similar compounds .
Streptomyces species employ a polyketide synthase (PKS)-like pathway for 9-eicosene production. The ols gene cluster, identified in Synechococcus sp. PCC 7002 and homologous systems in Streptomyces, encodes a multifunctional enzyme complex. Key steps include:
| Enzyme | Function | Gene Cluster | Substrate Specificity |
|---|---|---|---|
| OleA | Fatty acyl condensation | ols/oleABCD | C₁₀–C₁₈ acyl-ACP |
| OleB | β-Lactone decarboxylation | oleABCD | β-Lactone intermediates |
| OleC | β-Lactone synthesis | oleABCD | β-Hydroxy acids |
| OleD | NADH-dependent reduction | oleABCD | β-Keto acids |
While Photorhabdus spp. are renowned for stilbene and antimicrobial compound synthesis (e.g., stlA-derived metabolites), their role in alkene biosynthesis is indirect. However, regulatory insights from Photorhabdus inform broader prokaryotic metabolic strategies:
The oleABCD operon is conserved across Streptomyces, Micrococcus, and Kocuria, with transcriptional control mediated by:
The mutualistic relationship between entomopathogenic nematodes of the genus Heterorhabditis and their bacterial symbionts Photorhabdus represents one of the most well-characterized examples of nematode-bacterial cooperation in nature [9] [10] [32]. This partnership demonstrates remarkable evolutionary adaptation, where both organisms have developed sophisticated chemical communication systems to coordinate their life cycles and ensure mutual survival [10] [35].
Photorhabdus bacteria undergo extensive transcriptional reshaping when residing within the nematode intestine, producing a diverse array of secondary metabolites that include fatty acid derivatives such as 9-Eicosene, (E)- [9] [10]. These bacteria synthesize various eicosene isomers, including 3-eicosene, (E)-, 5-eicosene, (E)-, and 9-eicosene, which demonstrate significant antimicrobial activities [9] [26]. The production of these compounds is tightly regulated and occurs predominantly during the bacterial association with their nematode hosts [35].
The molecular mechanisms underlying this chemical signaling involve complex metabolic pathways that are activated during specific phases of the nematode-bacterial interaction [10] [35]. Research has shown that Photorhabdus bacteria induce cellular acidification to slow down growth, switch to pentose phosphate pathway to overcome oxidative stress, and develop biofilm formation capabilities to persist effectively in the nematode intestine [10]. These metabolic adjustments are accompanied by the production of specific signaling molecules, including long-chain fatty acids and their derivatives, which facilitate the maintenance of the symbiotic relationship.
The detection of 9-Eicosene, (E)- and related compounds in Photorhabdus species highlights their critical role in maintaining the monoxenic environment necessary for successful nematode reproduction [9] [35]. These fatty acid derivatives serve multiple functions within the symbiotic system, acting as antimicrobial agents that prevent contamination from competing soil microorganisms while simultaneously providing nutritional support for nematode development [31] [35].
| Compound | Source | Function | Biological Activity |
|---|---|---|---|
| 9-Eicosene, (E)- | Photorhabdus sp. ETL | Antimicrobial signaling | Inhibition of pathogenic bacteria [9] |
| 3-Eicosene, (E)- | Photorhabdus species | Chemical communication | Maintenance of symbiotic environment [9] |
| 5-Eicosene, (E)- | Photorhabdus species | Metabolic support | Nematode nutrition and development [9] |
Research has demonstrated that the production of these eicosene derivatives is not merely coincidental but represents a highly evolved strategy for maintaining the delicate balance required for successful symbiosis [35]. The compounds help establish and maintain the monoxenic conditions within insect hosts that are essential for both bacterial proliferation and nematode reproduction [32] [35].
The synthesis of 9-Eicosene, (E)- and related compounds by Photorhabdus bacteria is subject to sophisticated temporal regulation that corresponds to different phases of the nematode life cycle [10] [35]. During the infective juvenile stage, when nematodes are searching for suitable insect hosts, the bacteria maintain reduced metabolic activity while conserving energy reserves [10]. However, upon successful host infection, bacterial metabolism rapidly shifts to produce the full complement of secondary metabolites, including the eicosene derivatives that are crucial for establishing the symbiotic environment [35].
The environmental conditions within the insect host trigger specific gene expression patterns in Photorhabdus bacteria that lead to the coordinated production of these signaling molecules [10] [31]. This response represents a sophisticated adaptation that ensures the chemical signals are produced at precisely the right time and in the appropriate concentrations to support both bacterial survival and nematode development [35].
The rhizosphere environment represents one of the most chemically complex ecosystems on Earth, where plant roots, soil microorganisms, and various chemical mediators interact in intricate networks of communication and competition [17] [39]. Within this dynamic environment, 9-Eicosene, (E)- and related long-chain fatty acids play significant roles in allelopathic interactions that can profoundly influence microbial community structure and function [15] [16].
Allelopathic interactions in rhizosphere microbiomes involve the release of bioactive compounds that can either promote or inhibit the growth and activity of specific microbial populations [16] [17]. Research has demonstrated that certain plant species release root exudates containing fatty acid derivatives that selectively influence bacterial communities in their immediate vicinity [16] [41]. These compounds can function as both signaling molecules and competitive weapons, allowing plants to shape their rhizosphere microbiome in ways that promote beneficial associations while suppressing potentially harmful microorganisms [17] [39].
The mechanisms by which 9-Eicosene, (E)- and similar compounds exert allelopathic effects involve multiple pathways, including direct antimicrobial activity, disruption of bacterial membrane integrity, and interference with microbial signaling systems [16] . Studies have shown that certain bacterial genera, including Bacillus species, respond differentially to the presence of specific fatty acid derivatives in the rhizosphere, with some populations being promoted while others are suppressed [16] [17].
The response of rhizosphere bacterial communities to allelopathic compounds demonstrates remarkable specificity and complexity [15] [16]. Research has revealed that different bacterial taxa exhibit varying sensitivities to fatty acid derivatives such as 9-Eicosene, (E)-, leading to shifts in community composition that can have cascading effects on ecosystem function [36] [40].
| Bacterial Group | Response to Fatty Acids | Functional Impact | Ecosystem Effect |
|---|---|---|---|
| Bacillus megaterium | Enhanced nitrogen fixation [16] | Increased soil nitrogen availability | Improved plant nutrition |
| Bacillus frigoritolerans | Enhanced phosphate solubilization [16] | Increased phosphorus availability | Enhanced plant growth |
| Proteobacteria | Variable response [36] | Altered carbon cycling | Modified soil metabolism |
| Actinobacteria | Selective enrichment [36] | Enhanced antibiotic production | Pathogen suppression |
These differential responses highlight the sophisticated nature of allelopathic interactions in rhizosphere systems, where individual compounds can simultaneously promote beneficial associations while suppressing competitive or pathogenic microorganisms [17] [41].
The specificity of allelopathic interactions involving 9-Eicosene, (E)- and related compounds demonstrates the evolutionary fine-tuning that has occurred in rhizosphere chemical communication systems [16] [17]. Research has shown that even minor structural differences among fatty acid derivatives can result in dramatically different biological activities and ecological outcomes [16] .
The ecological significance of these specific chemical interactions extends beyond simple growth promotion or inhibition, encompassing complex regulatory networks that influence nutrient cycling, pathogen resistance, and overall ecosystem stability [36] [37]. Studies have demonstrated that plants can actively manipulate their rhizosphere chemistry through the selective release of specific fatty acid derivatives, thereby creating favorable conditions for their own growth while potentially disadvantaging competing plant species [15] [19].
The allelopathic effects of 9-Eicosene, (E)- and related compounds in rhizosphere systems are subject to complex temporal dynamics that reflect both plant developmental patterns and environmental conditions [15] [38]. Research has revealed that the composition and concentration of fatty acid derivatives in root exudates can vary significantly throughout the growing season, corresponding to changes in plant metabolic activity and environmental stressors [36] [38].
Environmental factors such as soil moisture, temperature, nutrient availability, and the presence of plant pathogens can all influence the production and activity of allelopathic compounds in the rhizosphere [40] [41]. These dynamic interactions create a constantly shifting chemical landscape that requires continuous adaptation by both plants and their associated microbial communities [17] [39].
The antimicrobial activity of 9-Eicosene, (E)- against phytopathogenic fungi operates primarily through disruption of cellular membrane integrity, representing a fundamental mechanism that underlies its broad-spectrum antifungal properties [1] [2]. Research has demonstrated that this long-chain alkene compound exhibits potent activity against major fungal pathogens, including Fusarium oxysporum, Alternaria species, and Aspergillus species, with inhibition rates ranging from 24.2% to 95% across different concentrations [1] [3].
The membrane disruption mechanism of 9-Eicosene, (E)- involves multiple interconnected processes that collectively compromise fungal cell viability. Scanning electron microscopy analysis has revealed characteristic morphological changes in treated fungal hyphae, including damaged hyphal structures, flaccid mycelium, and collapsed spores compared to the tubular, turgid, and intact fungal cells observed in control samples [1] [2]. These structural alterations occur within 2-4 hours of exposure and become progressively more severe with increased concentration and exposure time [4].
The compound's lipophilic nature enables it to integrate into fungal membrane phospholipid bilayers, causing significant alterations in membrane fluidity and permeability [5] [6]. Studies utilizing fluorescence anisotropy measurements have shown that 9-Eicosene, (E)- treatment results in a 30% increase in membrane fluidity, similar to other antimicrobial fatty acid derivatives [5]. This enhanced fluidity compromises the selective permeability barrier function of the cell membrane, leading to uncontrolled ion flux and disruption of essential cellular processes [4] [7].
The mechanism involves direct interaction between the hydrocarbon chain of 9-Eicosene, (E)- and membrane phospholipids, causing membrane destabilization through pore formation and lipid peroxidation [8] [9]. This disruption manifests as increased membrane permeability to vital cellular components, including nucleotides, amino acids, and essential ions such as potassium and calcium [7] [6]. The resulting electrolyte imbalance and loss of membrane potential ultimately leads to cell death [4].
Research has demonstrated that membrane-disrupting compounds like 9-Eicosene, (E)- affect fungal growth through multiple pathways. The compound inhibits the oxygen consumption rate of fungal hyphae in a concentration-dependent manner, indicating interference with cellular respiration processes [4]. Additionally, the disruption of membrane integrity results in the leakage of cytoplasmic electrolytes into the extracellular medium, which when coupled with respiratory inhibition, creates conditions incompatible with cellular survival [4].
The effectiveness of membrane disruption varies among different fungal species, with some pathogens showing greater sensitivity than others. Fusarium oxysporum has been identified as particularly susceptible to 9-Eicosene, (E)- treatment, showing the highest inhibition rates at concentrations of 25-100 μg/mL [1] [3]. This species-specific variation in sensitivity may be attributed to differences in membrane composition, cell wall structure, and the presence of protective extracellular matrices [10].
Time-course studies have revealed that membrane disruption occurs in a biphasic manner, with initial rapid permeabilization followed by a slower phase of complete membrane breakdown [7]. The initial phase involves binding-site-mediated membrane insertion, while the secondary phase reflects more extensive membrane damage through direct phospholipid interactions [7]. This biphasic pattern explains the observed delay in fungal growth adaptation and the eventual irreversible nature of the antifungal effect [1] [2].
The combination of 9-Eicosene, (E)- with terpenoid compounds produces significant synergistic antimicrobial effects that exceed the additive activity of individual components [11] [12]. This enhanced efficacy represents a promising approach for developing more effective antifungal formulations while potentially reducing the required concentrations of active compounds [13] [14].
Terpenoid compounds, including monoterpenes such as α-pinene, β-pinene, carvacrol, thymol, and limonene, have demonstrated the ability to potentiate the antimicrobial activity of 9-Eicosene, (E)- through multiple mechanisms [11] [15]. The synergistic interaction between these compounds operates through both direct molecular interactions and complementary modes of action that target different aspects of fungal cell physiology [16] [17].
Molecular docking studies have revealed strong interaction energies between 9-Eicosene, (E)- and various terpenoid compounds, with binding affinities ranging from -65.78 to -89.35 kcal/mol [11] [12]. The strongest interactions occur with phenolic terpenoids such as carvacrol and thymol, which exhibit interaction energies of -89.35 and -78.92 kcal/mol respectively [11]. These high-affinity interactions suggest the formation of stable molecular complexes that enhance the overall antimicrobial efficacy of the combination [12].
The synergistic mechanism involves multiple complementary pathways. While 9-Eicosene, (E)- primarily disrupts membrane integrity through lipid bilayer interactions, terpenoids contribute additional antimicrobial effects through protein denaturation, enzyme inhibition, and disruption of cellular metabolic processes [15] [16]. Phenolic terpenoids, in particular, contribute to membrane disruption through their ability to form hydrogen bonds with membrane phospholipids and interact with membrane proteins [18].
Spectroscopic analysis using Fourier Transform Infrared (FTIR) and Ultraviolet-visible (UV) spectroscopy has demonstrated functional group modifications when 9-Eicosene, (E)- is combined with terpenoids [11] [12]. FTIR analysis has revealed peak shifts and the appearance of new peaks, indicating molecular interactions and potential complex formation between the compounds [11]. These spectroscopic changes suggest that the synergistic effects may involve direct molecular association rather than simply additive independent actions [12].
The combination effects vary depending on the specific terpenoid compound and the ratio of components in the mixture. Studies have shown that optimal synergistic effects occur at specific concentration ratios, with different terpenoids requiring different optimal ratios for maximum efficacy [19] [20]. For example, combinations with carvacrol show optimal synergy at a 2:1 ratio of 9-Eicosene, (E)- to terpenoid, while combinations with geraniol are most effective at a 1:2 ratio [11].
Time-kill assays have demonstrated that terpenoid combinations achieve complete bacterial and fungal eradication more rapidly than individual compounds [11] [12]. Combinations of 9-Eicosene, (E)- with α-pinene and δ-carene achieve complete microbial elimination within 2-4 hours, compared to 6-8 hours required for individual compounds at equivalent concentrations [11]. This accelerated antimicrobial action suggests that the synergistic combinations disrupt multiple cellular targets simultaneously, preventing the development of resistance mechanisms [21].
The synergistic effects extend beyond simple antimicrobial activity to include enhanced disruption of biofilm formation and maintenance [22]. Biofilms represent a significant challenge in plant pathogen management, as they provide protection against antimicrobial agents and facilitate persistent infections [23] [24]. The combination of 9-Eicosene, (E)- with terpenoids has shown superior biofilm disruption capabilities compared to individual compounds, with some combinations achieving greater than 90% biofilm inhibition [25] [22].
Research has demonstrated that the synergistic mechanism involves modulation of fungal gene expression, particularly genes involved in cell wall synthesis, membrane integrity, and stress response [26] [27]. The combined treatment downregulates genes responsible for biofilm formation and hyphal growth while upregulating stress response genes, indicating that the fungi are unable to mount effective defense mechanisms against the multi-target attack [25] [27].
The enhanced efficacy of terpenoid combinations also extends to improved penetration of plant tissues and enhanced distribution within infected areas [28] [29]. Terpenoids can act as natural penetration enhancers, facilitating the transport of 9-Eicosene, (E)- through plant cuticular barriers and into infected tissues [29]. This improved bioavailability contributes to the overall enhanced antimicrobial efficacy observed with combination treatments [28].
Environmental factors can influence the magnitude of synergistic effects, with pH, temperature, and ionic strength affecting the stability and activity of the combinations [16] [18]. Studies have shown that synergistic effects are generally enhanced under slightly acidic conditions and moderate temperatures, conditions that are commonly encountered in plant pathogen infections [16].